molecular formula C24H29ClN2O5 B566298 Benazepril hydrochloride, (R,R)- CAS No. 215447-89-5

Benazepril hydrochloride, (R,R)-

Cat. No.: B566298
CAS No.: 215447-89-5
M. Wt: 460.955
InChI Key: VPSRQEHTHIMDQM-GZJHNZOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . By blocking a substance in the body that causes blood vessels to tighten, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

A formal enantioselective synthesis of benazepril.HCl, an anti-hypertensive drug, has been reported . Another study discusses the aminotransferase-catalyzed asymmetric synthesis of benazepril .


Molecular Structure Analysis

The molecular formula of Benazepril hydrochloride, (R,R)- is C24H29ClN2O5 . The molecular weight is 460.9 g/mol . The structure has been characterized by Fourier transform infrared spectroscopy (IR), thermal gravimetric analysis (TG), differential scanning calorimetry (DSC), powder x-ray diffraction (PXRD) and single crystal x-ray diffraction (SCXRD) .


Chemical Reactions Analysis

Benazepril hydrochloride is a hydrochloride salt resulting from the reaction of benazepril with 1 mol eq. of hydrogen chloride .

Scientific Research Applications

  • Anti-Hypertensive Drug : Benazepril hydrochloride is a first-line anti-hypertensive drug recommended by the World Health Organization. As an angiotensin-converting enzyme (ACE) inhibitor, it has shown good clinical efficacy, high safety, and mild side effects (Ji Peng-wei, 2010).

  • Treatment of Hypertension and Congestive Heart Failure : Clinical studies indicate that Benazepril, administered in doses of 5 to 80 mg, effectively decreases blood pressure in patients with mild to moderately severe hypertension. It has also shown beneficial effects on various indices of cardiac function and improved clinical symptoms and exercise capacity in patients with congestive heart failure (J. Balfour & K. Goa, 1991).

  • Acute Hemodynamic Effects in Chronic Congestive Heart Failure : Benazepril hydrochloride produces significant hemodynamic effects that persist for 24 hours after a single oral dose in patients with chronic congestive heart failure, leading to improved cardiac output and reduced vascular resistances (J. Insel et al., 1989).

  • Long-Term Therapy in Congestive Heart Failure : Long-term therapy with Benazepril for patients with congestive heart failure shows promise, with a progressive increase in treadmill exercise duration and augmentation of left ventricular ejection fraction (Hillel S. Ribner et al., 1990).

  • Evaluation of Cardiovascular Function : Cine nuclear magnetic resonance imaging has been used to measure cardiovascular function in patients treated with Benazepril hydrochloride, demonstrating improved ejection fraction due to afterload reduction (N. E. Doherty et al., 1992).

  • Blood Pressure Effects in Hypertension : Benazepril hydrochloride has been effective in reducing diastolic and systolic blood pressures in patients with mild-to-moderate hypertension, indicating its potential as a once-daily monotherapy (M. Weinberger et al., 1990).

  • Antihypertensive Therapy in Elderly : Benazepril provides effective antihypertensive therapy in patients aged 55 and over, with efficacy comparable to that in younger patients, and is well tolerated by the elderly (Mc Smith & H. Gomez, 1991).

  • Reduced Cardiovascular Events in Hypertension : A study showed that treatment with benazepril plus amlodipine was more effective in reducing cardiovascular events than treatment with benazepril plus hydrochlorothiazide in patients with hypertension at high risk for such events (K. Jamerson et al., 2008).

  • Organ-Protective Effects : Beyond blood pressure control, benazepril has shown beneficial renal outcomes and potential in atrial fibrillation treatment. It may achieve beneficial outcomes when administered as a co-treatment (V. Barrios & C. Escobar, 2010).

  • Pharmacokinetic/Pharmacodynamic Modeling in Dogs : Research on benazepril in dogs provided insights into its effects on the renin-angiotensin aldosterone system (RAAS), demonstrating a substantial decrease in angiotensin II and aldosterone, while increasing renin activity (J. Mochel et al., 2015).

Mechanism of Action

Benazepril and its active metabolite, benazeprilat, inhibit angiotensin-converting enzyme (ACE) in human subjects and animals . ACE plays a critical role in the renin-angiotensin-aldosterone system, a process that eventually results in vasoconstriction, increased sympathetic activity, and Na+ retention, which in turn increases water retention and blood pressure . ACE inhibitors block this pathway by halting the conversion of angiotensin I to angiotensin II, leading to decreased systemic arterial blood pressure and increased Na+ excretion in the urine .

Safety and Hazards

Benazepril hydrochloride is used as a prodrug for angiotensin-converting enzyme inhibitor benazeprilat in the treatment of hypertension and heart failure . It is recommended to avoid dust formation and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.